

Technical Guide: Structure-Activity Relationship of 2-(2-Furyl)benzotrile Analogs

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Compound of Interest

Compound Name: 2-(2-Furyl)benzotrile

CAS No.: 155395-45-2

Cat. No.: B130420

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Domain: Medicinal Chemistry & Pharmacology | Target: Adenosine A2A Receptor | Version: 2.0

Executive Summary & Pharmacophore Definition

The **2-(2-Furyl)benzotrile** scaffold represents a critical "de-aza" pharmacophore in the development of non-xanthine Adenosine A2A receptor antagonists. While the 2-aminopyridine-3-carbonitrile (nicotinonitrile) core is more prevalent in clinical candidates due to superior solubility, the benzotrile analogs provide essential SAR data regarding the necessity of intracyclic nitrogen atoms for receptor binding affinity and selectivity.

This guide analyzes the **2-(2-Furyl)benzotrile** moiety not merely as a chemical intermediate, but as a probe for the "furan pocket" interaction within the A2A receptor orthosteric site.

The Core Scaffold

The molecule consists of three distinct zones for SAR optimization:

- Zone A (The Core): The benzotrile ring (phenyl ring with a -CN group).[1]

- Zone B (The Linker): The C2-C2' biaryl bond (critical for twist angle and planarity).
- Zone C (The Tail): The 2-furyl substituent (responsible for hydrophobic pi-stacking).

Structure-Activity Relationship (SAR) Analysis

The biological activity of **2-(2-Furyl)benzotrile** analogs is governed by their ability to mimic the adenine ring of the endogenous ligand (adenosine) while extending into the non-conserved regions of the receptor to achieve subtype selectivity (A2A vs. A1).

Zone A: The Benzotrile Core (Electronic & Steric Effects)

- Nitrile Group (-CN): The nitrile at position 1 is non-negotiable for high affinity in this series. It functions as a weak hydrogen bond acceptor (HBA) interacting with Asn253 in the receptor pocket.
 - Modification: Hydrolysis to amide (-CONH₂) or acid (-COOH) typically results in a >10-fold loss in affinity, indicating the steric limit of the pocket and the specific electronic requirement of the cyano group.
- Ring Substitution (Positions 3-6):
 - Amino (-NH₂) at Position 5/6: Introduction of an amino group (mimicking the exocyclic amine of adenine) significantly enhances affinity by providing a hydrogen bond donor.
 - Halogenation (F/Cl): Substitution at the 4-position often improves metabolic stability but can clash sterically if the substituent is too bulky.

Zone C: The Furan "Anchor"

The 2-furyl group is the defining feature of this pharmacophore.

- Furan vs. Phenyl: Replacing the furan ring with a phenyl ring leads to a 3-5 fold decrease in binding affinity. The furan oxygen acts as a weak HBA and the ring's smaller size allows for tighter packing against the hydrophobic residues (Phe168, Leu249) in the receptor's "furan pocket."

- Furan vs. Thiophene: Thiophene analogs generally retain affinity (bioisosteres) but often suffer from poorer solubility and different metabolic liabilities (S-oxidation).

Zone B: The Biaryl Twist

- Ortho-Substitution: The attachment of the furan at the ortho (2-) position relative to the nitrile is critical. This forces the biaryl system into a twisted conformation (dihedral angle ~30-50°) that matches the topography of the binding cleft. Para or meta isomers are essentially inactive.

Performance Comparison: Benzonitriles vs. Alternatives[2]

This section compares the **2-(2-Furyl)benzonitrile** series (Carbocyclic) against the standard Nicotinonitrile (Pyridine-based) and Xanthine classes.

Comparative Data Table

Feature	Benzonitrile Analogs (2-(2-Furyl)-Ph-CN)	Nicotinonitrile Analog (2-(2-Furyl)-Py-CN)	Xanthines (e.g., Caffeine/CSC)
Primary Target	Adenosine A2A Receptor	Adenosine A2A Receptor	Non-selective (A1/A2A)
Binding Affinity ()	Moderate (10 - 100 nM)	High (< 10 nM)	Low to Moderate (µM - nM)
Selectivity (A2A vs A1)	> 50-fold	> 100-fold	Low (often < 10-fold)
Solubility (LogP)	High (Lipophilic, LogP ~3.5)	Moderate (LogP ~2.5)	High (Hydrophilic)
Synthetic Access	Excellent (Suzuki Coupling)	Good (Multi- component)	High
Metabolic Stability	High (CYP resistant core)	Moderate (N-oxidation risk)	Variable

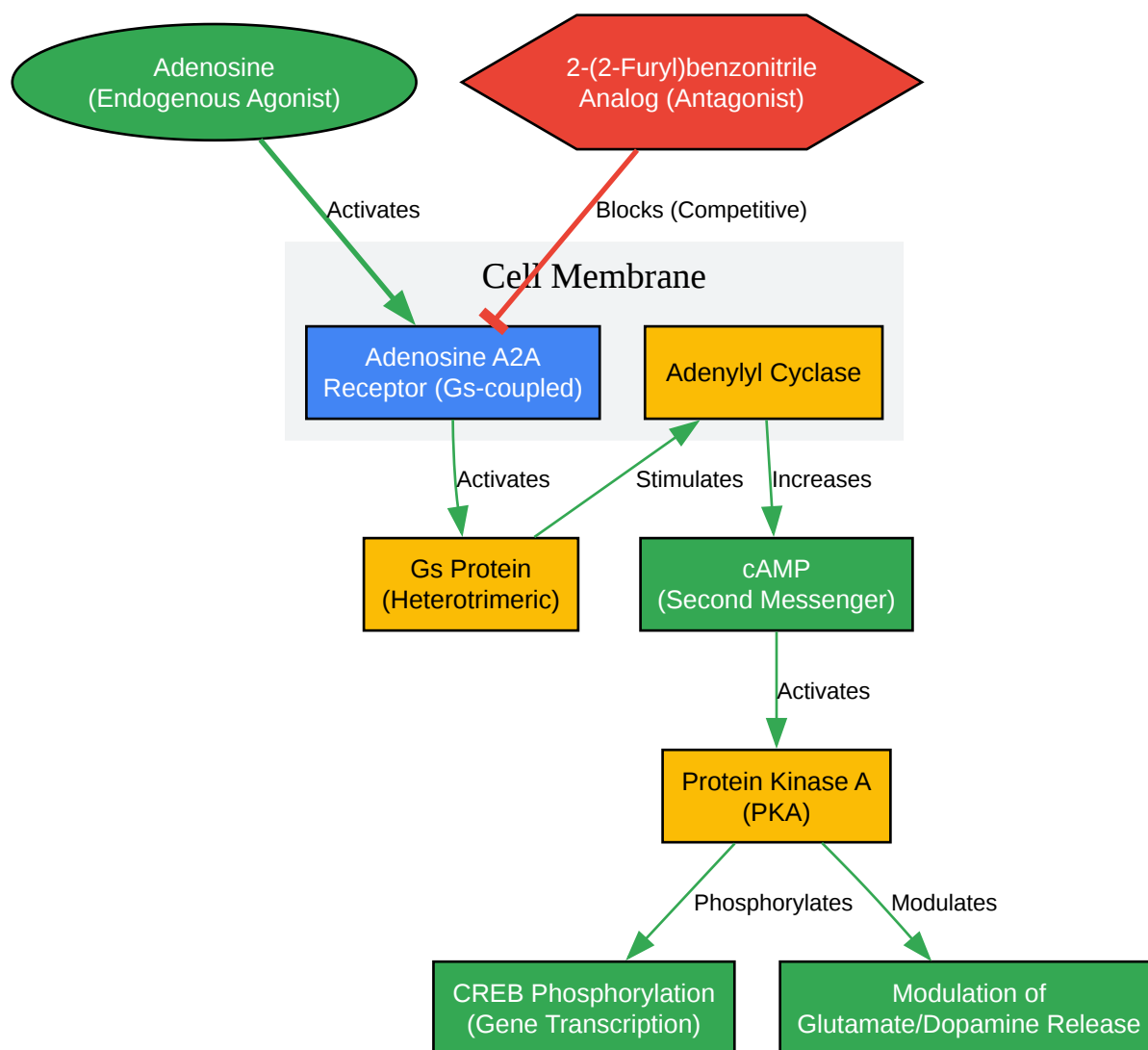
Critical Insight

The Nicotinonitrile (pyridine) analogs generally outperform the Benzonitriles in pure binding affinity because the intracyclic nitrogen of the pyridine ring provides an additional hydrogen bond acceptor or favorable dipole interaction within the binding site that the benzene ring lacks. However, the Benzonitrile series offers superior lipophilicity, making them excellent candidates for CNS penetration (crossing the Blood-Brain Barrier) if solubility issues are managed.

Mechanism of Action: A2A Antagonism

The **2-(2-Furyl)benzonitrile** analogs function as competitive antagonists at the Gs-coupled Adenosine A2A receptor. By blocking the binding of adenosine, they prevent the downstream accumulation of cAMP, which is particularly relevant in the striatum for the treatment of Parkinson's Disease (modulating GABAergic/Dopaminergic signaling).

Signaling Pathway Diagram



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Caption: Competitive antagonism of the Gs-coupled A2A receptor pathway by **2-(2-Furyl)benzotriazole** analogs, preventing cAMP accumulation.

Experimental Protocols

To validate the SAR of these analogs, the following standardized protocols are recommended.

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the most robust method for generating the biaryl core.

- Reagents: 2-Bromobenzonitrile (1.0 eq), 2-Furylboronic acid (1.2 eq),

(5 mol%),

(2.0 eq).

- Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.
- Procedure:
 - Degas the solvent mixture with nitrogen for 15 minutes.
 - Add reagents to a sealed tube or round-bottom flask.
 - Heat to reflux (or 90°C) for 12–16 hours under inert atmosphere.
 - Workup: Cool, filter through celite, extract with Ethyl Acetate, wash with brine.
 - Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
 - Validation: Confirm structure via
 - NMR (look for furan protons at 6.5-7.6 ppm) and IR (Nitrile stretch at ~2220).

Biological Assay: Radioligand Binding (A2A)

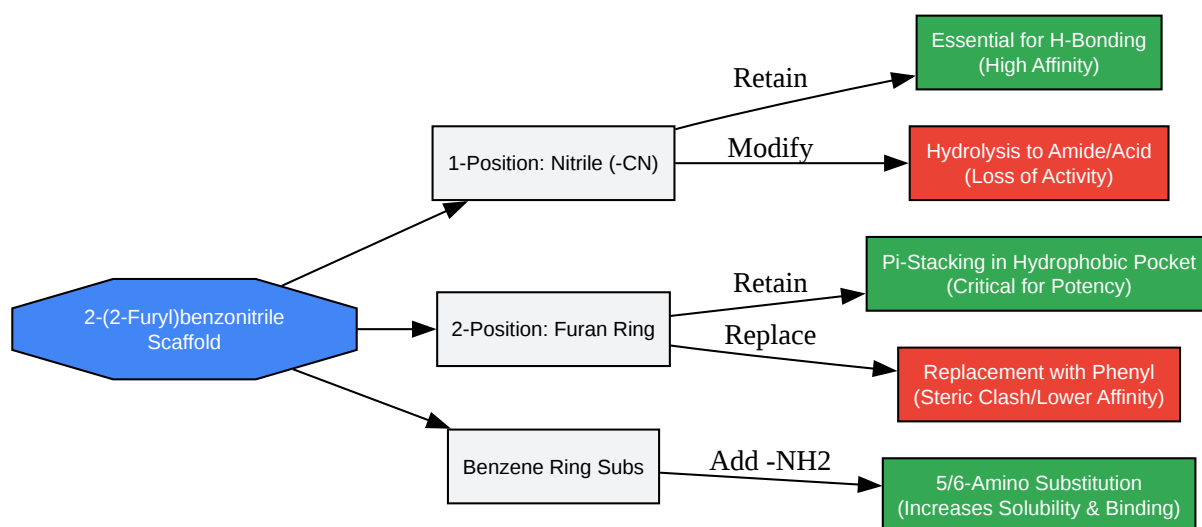
- Membrane Preparation: Use HEK293 cells stably expressing human A2A receptors.
- Radioligand:
 - (High affinity antagonist, nM).
- Incubation:
 - Mix membrane suspension (50 µg protein) with radioligand (2 nM) and increasing concentrations of the test compound (

to

M).

- Incubate at 25°C for 90 minutes.
- Termination: Rapid filtration through GF/B filters using a cell harvester.
- Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

SAR Logic Map



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Caption: Logical decision tree for optimizing the **2-(2-Furyl)benzotrile** scaffold.

References

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